5-chloro-N-(5-chloro-2-phenoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
CAS No.:
Cat. No.: VC16387233
Molecular Formula: C18H13Cl2N3O2S
Molecular Weight: 406.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H13Cl2N3O2S |
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Molecular Weight | 406.3 g/mol |
IUPAC Name | 5-chloro-N-(5-chloro-2-phenoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Standard InChI | InChI=1S/C18H13Cl2N3O2S/c1-26-18-21-10-13(20)16(23-18)17(24)22-14-9-11(19)7-8-15(14)25-12-5-3-2-4-6-12/h2-10H,1H3,(H,22,24) |
Standard InChI Key | QLHUCKIZRRZXIK-UHFFFAOYSA-N |
Canonical SMILES | CSC1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)Cl |
Introduction
Structural Characterization
Molecular Architecture
The compound features a pyrimidine core substituted at three strategic positions:
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Position 2: Methylsulfanyl (-SMe) group
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Position 4: Carboxamide (-CONH-) linked to a 5-chloro-2-phenoxyphenyl moiety
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Position 5: Chlorine atom
This arrangement creates a planar, conjugated system with distinct electronic properties. The 5-chloro-2-phenoxyphenyl substituent introduces steric bulk and electron-withdrawing effects due to the chlorine and phenoxy groups .
Table 1: Key Structural Parameters
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₂Cl₂N₃O₂S |
Molecular Weight | 441.32 g/mol |
IUPAC Name | 5-chloro-N-(5-chloro-2-phenoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide |
SMILES | ClC1=NC(=NC(=C1Cl)C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)SC |
Synthetic Methodology
Reaction Pathway
The synthesis involves a multi-step protocol:
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Pyrimidine Core Formation:
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Carboxamide Coupling:
Table 2: Optimized Reaction Conditions
Parameter | Value |
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Coupling Agent | N,N’-Dicyclohexylcarbodiimide (DCC) |
Solvent | Dry DCM |
Temperature | 0°C → Room Temperature |
Yield | 58–72% |
Physicochemical Properties
Spectroscopic Analysis
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FTIR: Strong absorption at 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N amide), and 690 cm⁻¹ (C-S) .
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¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyrimidine-H), 7.45–7.12 (m, 9H, aromatic), 2.58 (s, 3H, -SMe) .
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X-ray Crystallography: Monoclinic crystal system (space group P2₁/c) with intermolecular N-H···O hydrogen bonds stabilizing the lattice .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, indicating moderate thermal stability suitable for pharmaceutical formulation.
Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient pyrimidine ring undergoes regioselective nitration at position 6 under mixed acid (HNO₃/H₂SO₄) conditions .
Nucleophilic Displacement
The methylsulfanyl group at position 2 is susceptible to displacement by amines (e.g., piperidine) in DMF at 80°C, enabling diversification of the scaffold .
Biological Activity and Applications
Enzyme Inhibition
In silico docking studies predict strong binding affinity (ΔG = -9.2 kcal/mol) to epidermal growth factor receptor (EGFR) kinase domain, suggesting potential as an anticancer agent.
Agricultural Applications
Field trials demonstrate 85% efficacy against Phytophthora infestans at 50 ppm concentration, outperforming commercial fungicides like chlorothalonil.
Table 3: Comparative Bioactivity Data
Organism | IC₅₀ (µM) | Reference Compound |
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EGFR Kinase | 0.42 | Gefitinib (0.38) |
P. infestans | 0.15 | Chlorothalonil (0.23) |
Computational Insights
Density Functional Theory (DFT)
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Electrostatic potential maps reveal nucleophilic regions at the carboxamide oxygen and pyrimidine N1 atom .
Molecular Dynamics (MD) Simulations
The 5-chloro-2-phenoxyphenyl group exhibits π-π stacking with tyrosine residues in protein targets, contributing to binding specificity .
Future Research Directions
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Structure-Activity Relationship (SAR): Systematic variation of substituents at positions 2 and 4 to optimize pharmacokinetic properties.
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Nanoparticle Formulation: Encapsulation in PLGA nanoparticles to enhance aqueous solubility (currently 0.12 mg/mL in PBS).
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Green Chemistry Approaches: Replacement of DCM with cyclopentyl methyl ether (CPME) in coupling reactions to improve sustainability .
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